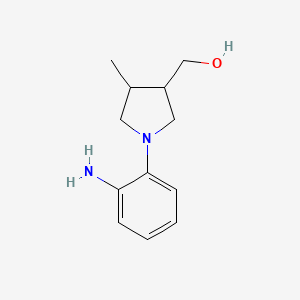
(1-(2-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol
Vue d'ensemble
Description
“(2-Aminophenyl)methanol” is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Molecular Structure Analysis
The molecular formula of “(2-Aminophenyl)methanol” is C7H9NO, and it has a molecular weight of 123.15 . The structure is also available as a 2D Mol file or as a computed 3D SD file .
Physical And Chemical Properties Analysis
“(2-Aminophenyl)methanol” has a density of 1.2±0.1 g/cm3, a boiling point of 275.0±0.0 °C at 760 mmHg, and a melting point of 81-83 °C (lit.) .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
The synthesis of related chemical structures, such as (4S-phenylpyrrolidin-2R-yl)methanol and 2S-methyl-4S-phenylpyrrolidine, has been achieved through the double reduction of cyclic sulfonamide precursors. These precursors were prepared following stereoselective intramolecular Heck reactions, indicating a method that could be applicable to the synthesis of compounds like (1-(2-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol for various scientific purposes (Evans, 2007).
Catalytic Applications
Catalytic applications have been explored with structures having a resemblance to (1-(2-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol. For instance, enantiopure derivatives have been evaluated for catalytic asymmetric addition of organozinc reagents to aldehydes, showcasing potential in synthesis processes. The results demonstrated that such structures could serve as a good potential chiral unit for catalytic asymmetric induction reactions (Wang et al., 2008).
Photocatalysis
The photocatalytic applications have been investigated through the synthesis of derivatives like (2-aminophenyl)(naphthalen-2-yl)methanones via intramolecular rearrangement under UV light irradiation. This provides insights into the potential use of (1-(2-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol in light-driven chemical transformations (Jing et al., 2018).
Methanol Dynamics
The dynamics of methanol in biological and synthetic membranes have been studied, which could relate to the solubilizing properties of compounds like (1-(2-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol in similar environments (Nguyen et al., 2019).
Molecular Synthesis and Rearrangement
The synthesis of complex molecules and rearrangements involving derivatives structurally similar to (1-(2-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol has been explored. This includes novel syntheses via Prins cyclization and Fries rearrangement, indicating the versatility of such structures in organic synthesis and the potential for novel reaction pathways (Reddy et al., 2012).
Safety and Hazards
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 2-aminobenzyl alcohol, have been found to interact withComplement factor D . Complement factor D is a part of the immune system and plays a crucial role in the alternate pathway of the complement system .
Biochemical Pathways
If we consider the action of similar compounds, it can be inferred that it might influence the pathways involving its target protein, potentially impacting the immune response .
Pharmacokinetics
The compound’s molecular weight (12315) and its physical properties such as density (12±01 g/cm3) and boiling point (2750±00 °C at 760 mmHg) suggest that it might have reasonable bioavailability .
Propriétés
IUPAC Name |
[1-(2-aminophenyl)-4-methylpyrrolidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-9-6-14(7-10(9)8-15)12-5-3-2-4-11(12)13/h2-5,9-10,15H,6-8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSXOYBUUQCQPRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1CO)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





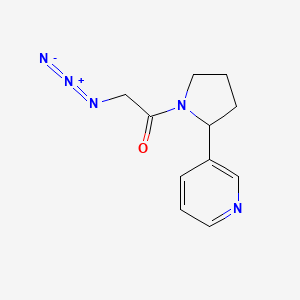
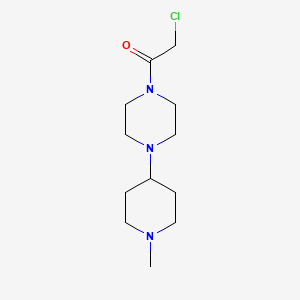
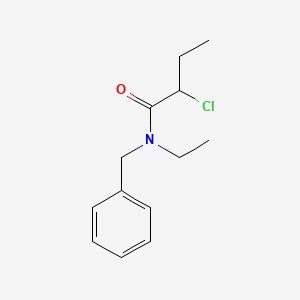
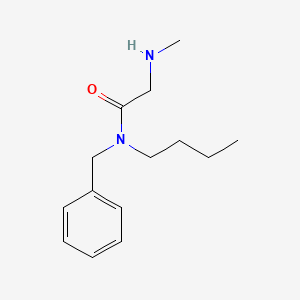
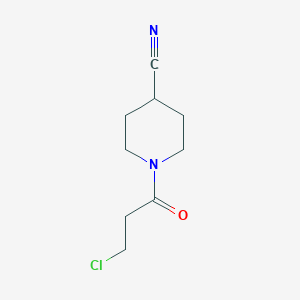
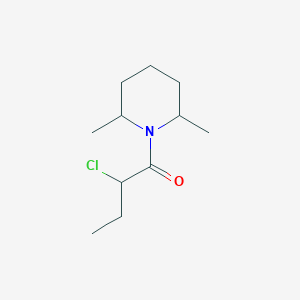
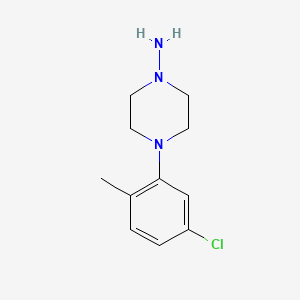
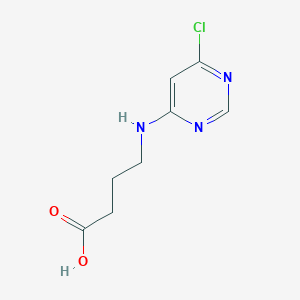
![3-(1,3-dioxooctahydro-5H-pyrrolo[3,4-c]pyridin-5-yl)propanoic acid](/img/structure/B1479041.png)
![5-(methylglycyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1479043.png)
![5-(2-chloropropanoyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1479044.png)
![5-(piperidin-4-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1479045.png)